1,5-Diaminobiuret

描述

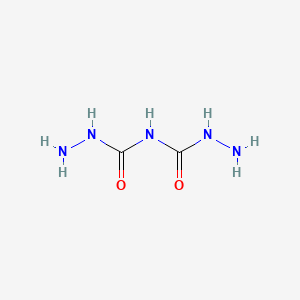

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4375-11-5 |

|---|---|

分子式 |

C2H7N5O2 |

分子量 |

133.11 g/mol |

IUPAC 名称 |

1-amino-3-(hydrazinecarbonyl)urea |

InChI |

InChI=1S/C2H7N5O2/c3-6-1(8)5-2(9)7-4/h3-4H2,(H3,5,6,7,8,9) |

InChI 键 |

GFQJOAYQSOWWOE-UHFFFAOYSA-N |

规范 SMILES |

C(=O)(NC(=O)NN)NN |

产品来源 |

United States |

Synthetic Methodologies of 1,5 Diaminobiuret

Emerging and Green Synthetic Approaches to 1,5-Diaminobiuret and its Analogues

Sustainable Chemistry Principles in this compound Synthesis

The application of sustainable chemistry principles to the proposed synthesis of this compound can significantly reduce its environmental impact. This involves a holistic approach considering solvents, catalysts, energy consumption, and atom economy.

Greener Solvents:

The choice of solvent is critical in green chemistry. Traditional volatile organic compounds (VOCs) pose environmental and health risks. Greener alternatives can be employed in the synthesis of this compound.

| Traditional Solvent | Greener Alternative | Rationale for Green Alternative |

|---|---|---|

| Dimethylformamide (DMF) | Water | Non-toxic, non-flammable, readily available. |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. researchgate.net |

| Toluene | Cyrene (dihydrolevoglucosenone) | Bio-based, biodegradable, lower toxicity. mdpi.com |

Catalysis:

The use of catalysts can enhance reaction rates and selectivity, reducing energy consumption and waste. For the synthesis of this compound, both homogeneous and heterogeneous catalysts could be explored.

| Catalyst Type | Example | Advantages in Sustainable Synthesis |

|---|---|---|

| Homogeneous Acid Catalyst | Sulfuric Acid | Can facilitate the generation of isocyanic acid but can be corrosive and difficult to separate. |

| Heterogeneous Solid Acid Catalyst | Zeolites, Sulfonated Resins | Easily separable and recyclable, reducing waste and purification steps. |

| Biocatalyst | Urease (for controlled urea (B33335) decomposition) | Operates under mild conditions, highly specific, biodegradable. |

Energy Efficiency:

Reducing energy consumption is a cornerstone of green chemistry. Innovative heating methods can be applied to the synthesis of this compound to improve energy efficiency.

| Heating Method | Description | Sustainability Benefits |

|---|---|---|

| Conventional Heating | Heating the reaction mixture using an external heat source. | Often energy-intensive with poor heat transfer. |

| Microwave-Assisted Synthesis | Using microwave irradiation to directly heat the reactants. | Rapid heating, reduced reaction times, and often lower energy consumption. |

| Flow Chemistry | Pumping reactants through a heated reactor. | Excellent heat and mass transfer, improved safety, and potential for continuous manufacturing, leading to higher energy efficiency. |

Atom Economy:

By integrating these sustainable chemistry principles, the synthesis of this compound can be designed to be more environmentally benign, safer, and more efficient.

Chemical Reactivity and Transformation Pathways of 1,5 Diaminobiuret

Fundamental Reaction Types and Proposed Mechanisms

The reactivity of 1,5-Diaminobiuret is governed by the presence of both nucleophilic amino groups and electrophilic carbonyl centers, allowing it to participate in a variety of chemical transformations.

The molecule exhibits a dual chemical nature, capable of acting as both a nucleophile and an electrophile. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com The specific reactive sites within the this compound structure are summarized in the table below.

| Site within this compound | Chemical Character | Rationale | Potential Reactions |

| Terminal Amino Groups (-NH₂) | Nucleophilic | The nitrogen atoms possess lone pairs of electrons, making them electron-rich and capable of donating to an electrophile. masterorganicchemistry.com | Acylation, Alkylation, Condensation with carbonyl compounds (aldehydes, ketones). |

| Carbonyl Carbons (C=O) | Electrophilic | The electronegative oxygen atom polarizes the C=O bond, making the carbon atom electron-deficient and susceptible to attack by nucleophiles. libretexts.org | Nucleophilic addition. |

| Carbonyl Oxygens (C=O) | Nucleophilic | The oxygen atoms have lone pairs of electrons and can be protonated under acidic conditions, which activates the carbonyl group toward nucleophilic attack. libretexts.orgmasterorganicchemistry.com | Protonation, Hydrogen bonding. |

The terminal amino groups are primary nucleophilic centers in this compound. Their reactivity is characteristic of primary amines, involving the donation of the nitrogen's lone pair of electrons to an electrophilic species. This can lead to the formation of a variety of derivatives through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be intermediates for further transformations.

These reactions underscore the role of the amino groups as key sites for molecular elaboration and the synthesis of more complex structures.

The two carbonyl groups within the biuret (B89757) backbone are key electrophilic sites. The carbon atom of each carbonyl group is electron-deficient and serves as a target for nucleophiles. libretexts.org Reaction mechanisms involving the carbonyl group can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. masterorganicchemistry.com Under basic or neutral conditions, a strong nucleophile can directly attack the carbonyl carbon, leading to a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.org This alkoxide intermediate is then typically protonated to yield the final product.

The structure of this compound, with two nucleophilic amino groups positioned at the ends of the molecule, makes it an ideal precursor for the synthesis of heterocyclic compounds. These ring-closure, or cyclization, reactions typically involve reacting the diaminobiuret with a reagent containing two electrophilic centers. The specific type of heterocyclic ring formed depends on the nature of the electrophilic reagent.

Such reactions are a cornerstone of heterocyclic synthesis, providing pathways to create diverse ring systems. beilstein-journals.orgfrontiersin.orgresearchgate.net For instance, reaction with 1,2-dicarbonyl compounds could lead to the formation of six-membered rings, while reaction with phosgene (B1210022) or its equivalents could yield different heterocyclic structures. The principles of these cyclizations are governed by factors such as the geometric feasibility of ring formation, often summarized by Baldwin's rules for ring closure. libretexts.org

| Reagent Type | Potential Heterocyclic Product |

| 1,2-Diketones (e.g., benzil) | Substituted dihydropyrazinones or related six-membered rings. |

| 1,3-Dielectrophiles (e.g., malonic esters) | Seven-membered heterocyclic rings. |

| α-Haloketones | Substituted pyrazinones or other nitrogen-containing heterocycles. beilstein-journals.org |

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. byjus.com While specific studies on the tautomerism of this compound are not prevalent, its structure is analogous to biuret and other carbonyl-containing compounds, which are known to exhibit tautomerism. researchgate.net The most relevant form is keto-enol tautomerism, or in this case, a keto-iminol tautomerism due to the C(=O)-NH- structure. libretexts.orgmasterorganicchemistry.com

The primary (diketo) form of this compound can exist in equilibrium with several tautomeric forms, including keto-iminol and di-iminol structures.

Diketo Form: The most stable tautomer under normal conditions, analogous to how the keto form is favored for simple aldehydes and ketones. libretexts.orglibretexts.org

Keto-iminol Form: One carbonyl group is converted to an iminol (C(OH)=N) group.

Di-iminol Form: Both carbonyl groups are converted to iminol groups.

The equilibrium between these forms can be influenced by factors such as solvent, pH, and temperature. researchgate.netnih.gov Tautomerization is significant because the different tautomers possess distinct chemical reactivities. For example, the iminol form contains a C=N double bond and a hydroxyl group, which can alter the molecule's behavior in cyclization reactions and its properties as a ligand in coordination chemistry. researchgate.net

Nucleophilic and Electrophilic Behavior of this compound

Degradation Pathways and Chemical Stability Studies of this compound

The stability of this compound is subject to environmental conditions, and it can undergo degradation through several pathways, including thermal decomposition and hydrolysis.

Studies on the thermal decomposition of the related compound 1,5-dinitrobiuret (DNB) provide insight into potential degradation pathways. dtic.mil Trajectory simulations of DNB decomposition show various paths, including the elimination of small molecules like NO₂, HNCO, and the formation of cyclic intermediates. dtic.mil By analogy, the thermal decomposition of this compound would likely proceed through the cleavage of the C-N bonds of the biuret backbone. Research on mononitrobiuret (MNB) suggests that a primary decomposition channel involves the elimination of isocyanic acid (HNCO). dntb.gov.ua

Hydrolysis, the cleavage of chemical bonds by the addition of water, represents another probable degradation pathway. The amide-like linkages in the biuret structure are susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the breakdown of the molecule into smaller components such as hydrazine (B178648), ammonia (B1221849), and carbon dioxide.

| Degradation Type | Probable Mechanism | Potential Products (by analogy) |

| Thermal Decomposition | C-N bond cleavage, elimination reactions. | Isocyanic acid (HNCO), Ammonia (NH₃), Hydrazine (N₂H₄). dntb.gov.ua |

| Hydrolysis | Nucleophilic attack of water on carbonyl carbons. | Hydrazine, Ammonia, Carbon Dioxide. |

| Photodegradation | Excitation by UV/Visible light leading to bond cleavage. | Various smaller fragments, dependent on conditions. |

Kinetic and Thermodynamic Aspects of this compound Transformations

No specific research findings or data on the kinetic and thermodynamic aspects of this compound transformations are available in the reviewed literature.

Coordination Chemistry of 1,5 Diaminobiuret and Its Metal Complexes

Ligand Design and Coordination Modes of 1,5-Diaminobiuret

Nitrogen Donor Site Properties and Coordination Capabilities

This compound is a versatile ligand in coordination chemistry due to its multiple nitrogen donor sites. The molecule contains two terminal hydrazide groups, which can act as ligands for transition metals. These terminal amino (-NH2) groups are generally the primary coordination sites because of their higher basicity and greater steric accessibility compared to the central amide (-NH-) groups. The lone pair of electrons on these terminal nitrogen atoms is readily available for donation to a metal center, facilitating the formation of coordination complexes.

Potential for Chelation and Bridge Formation

The structural arrangement of the donor atoms in this compound allows for various coordination modes, most notably chelation and bridging.

Chelation: this compound can function as a bidentate chelating ligand. It can coordinate to a single metal ion through the nitrogen atoms of its two terminal amino groups, forming a stable five-membered chelate ring. This mode of coordination is common in the formation of mononuclear complexes.

Bridge Formation: The presence of two distinct donor groups at opposite ends of the molecule makes this compound an excellent bridging ligand, capable of forming polynuclear complexes. It can link two metal centers by having each terminal amino group coordinate to a different metal ion. This end-to-end bridging capability can lead to the formation of one-dimensional coordination polymers. More complex, multi-dimensional structures are also possible if the amide nitrogen or oxygen atoms participate in coordination, which can occur under specific reaction conditions or with certain metal ions.

Synthesis and Structural Elucidation of this compound Metal Complexes

Preparation of Mono- and Polymetallic Complexes

The synthesis of metal complexes with this compound typically involves the reaction between a metal salt and the ligand in a suitable solvent. nih.gov The resulting structure, whether a mono- or polymetallic complex, is influenced by factors such as the stoichiometry of the reactants, the nature of the metal ion, the counter-anion, pH, and temperature.

Monometallic Complexes: The formation of mononuclear complexes is generally favored when using a 1:1 or 1:2 metal-to-ligand molar ratio. In such cases, this compound typically acts as a bidentate chelating ligand.

Polymetallic Complexes: The synthesis of polynuclear complexes often involves adjusting the reaction stoichiometry or conditions to promote the bridging coordination mode of the ligand. For example, the use of co-ligands can facilitate the formation of extended structures.

General procedures for synthesizing metal complexes often involve mixing a solution of the metal salt with a solution of the ligand, followed by heating to encourage the reaction and precipitation of the complex. nih.gov

Crystallographic Studies of Complex Structures

Crystallographic analyses have confirmed the versatile coordination behavior of this compound. For instance, in various reported metal complexes, ligands with multiple donor sites have been shown to adopt different coordination modes, leading to a variety of structures including discrete molecules, 1D chains, 2D layers, and 3D frameworks. researchgate.net The specific coordination geometry around the metal center can vary, with common examples including tetrahedral, square planar, and octahedral arrangements. wikipedia.org

| Property | Description |

| Ligand | This compound |

| Primary Donor Sites | Terminal amino (-NH2) groups |

| Common Coordination Modes | Bidentate chelating, µ₂-bridging |

| Resulting Complex Types | Mononuclear, Polynuclear (including coordination polymers) |

| Typical Synthesis Method | Reaction of metal salt with the ligand in solution nih.gov |

| Structural Elucidation Technique | Single-crystal X-ray diffraction researchgate.net |

Electronic and Magnetic Properties of this compound Coordination Compounds

The electronic and magnetic properties of coordination compounds containing this compound are determined by the identity of the central metal ion, its oxidation state, and the coordination environment imposed by the ligands. libretexts.org

The electronic spectra (UV-Vis) of these complexes provide information about the electronic transitions, which are related to the d-orbital splitting of the metal center. The color of transition metal complexes is a direct consequence of these electronic properties. msu.edu

The magnetic properties of these complexes are of significant interest, particularly for compounds containing unpaired electrons, which are classified as paramagnetic. libretexts.orgiitk.ac.in The magnitude of the magnetic moment is related to the number of unpaired electrons and can be influenced by the ligand field strength. iitk.ac.in In polynuclear complexes, the bridging nature of the this compound ligand can mediate magnetic exchange interactions between adjacent metal centers. This can lead to either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins) coupling, depending on the precise nature of the bridging pathway and the orbitals involved. The study of how magnetic properties change with temperature can provide valuable insights into the nature and strength of these magnetic interactions. libretexts.org

| Property | Influencing Factors | Significance |

| Electronic Properties | Metal ion identity, oxidation state, coordination geometry | Determines color and spectroscopic features msu.edu |

| Magnetic Properties | Number of unpaired electrons on the metal ion(s) | Leads to paramagnetism in complexes with unpaired electrons libretexts.org |

| Magnetic Exchange | Bridging nature of the this compound ligand in polynuclear complexes | Can result in ferromagnetic or antiferromagnetic coupling between metal centers |

Analysis of Publicly Available Research Data on this compound

Following a comprehensive search of scientific literature and databases for research pertaining to the chemical compound this compound, it has been determined that there is a significant lack of publicly available information regarding its coordination chemistry, the properties of its metal complexes, and its potential catalytic applications.

Consequently, it is not possible to provide a scientifically accurate article on the topics requested in the outline below:

Catalytic Applications of this compound Metal Complexes (Non-Biological)

Mechanistic Studies of Catalytic Cycles

Without foundational research on the synthesis and characterization of metal complexes with this compound, any discussion of their spectroscopic, magnetic, or catalytic properties would be purely speculative and would not meet the required standards of scientific accuracy and detail. Further investigation into this specific compound is necessary before a comprehensive report can be compiled.

Theoretical and Computational Chemistry of 1,5 Diaminobiuret

Electronic Structure and Bonding Analysis of 1,5-Diaminobiuret

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Through computational analysis, aspects such as bond nature, charge distribution, and molecular orbital energies can be elucidated.

Quantum mechanical calculations are essential tools for investigating molecular and electronic properties from first principles. researchgate.net Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, including atoms and condensed phases. wikipedia.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

For this compound, DFT calculations would be employed to determine its optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles, corresponding to the lowest energy state on the potential energy surface. Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to achieve a balance between computational cost and accuracy for organic molecules. nih.gov Such calculations provide the ground-state electronic energy, which is foundational for determining other properties like thermodynamic stability.

Table 1: Illustrative Data from Quantum Mechanical Calculations for this compound Note: This table illustrates the types of parameters obtained from DFT calculations. Specific values require dedicated computational studies.

| Parameter | Description | Typical Method |

| Total Electronic Energy | The ground-state energy of the molecule. | DFT (e.g., B3LYP/6-311G) |

| Optimized Bond Lengths | Equilibrium distances between bonded atoms (e.g., C=O, C-N, N-H). | DFT Geometry Optimization |

| Optimized Bond Angles | Equilibrium angles between three connected atoms (e.g., N-C-N, H-N-H). | DFT Geometry Optimization |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT Calculation |

Charge distribution analysis reveals the localization of electron density within the this compound molecule, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions and predicting sites of reaction.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Property | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; relates to chemical reactivity and stability. |

| Ionization Potential | IP ≈ -EHOMO | The energy required to remove an electron. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound backbone allows it to adopt various spatial arrangements, or conformations. Understanding these conformations and their dynamics is vital for predicting its behavior in different environments.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By systematically changing key dihedral angles in the this compound structure and calculating the corresponding energy, a PES can be mapped. This exploration allows for the identification of stable conformers, which correspond to local minima on the surface, and the transition states that connect them, which are saddle points on the PES. wikipedia.org This analysis reveals the most likely shapes the molecule will adopt and the energy barriers required for it to transition from one conformation to another. nih.gov

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would involve placing a number of molecules in a simulation box (potentially with a solvent) and calculating the forces between them to model their trajectories. This technique provides detailed insight into intermolecular interactions, such as hydrogen bonding patterns between the amino (-NH2) and carbonyl (C=O) groups.

Reactive molecular dynamics simulations, using force fields like ReaxFF, can be employed to study the chemical transformations of energetic materials under specific conditions. researchgate.net For instance, studies on the closely related compound 1,5-dinitrobiuret have utilized direct dynamics simulations at the DFT level to model its dissociation and decomposition, providing a framework for how the reactivity of such biuret (B89757) derivatives can be investigated. scispace.comnih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting how a molecule will react and the mechanisms by which these reactions occur. nih.gov By combining electronic structure calculations with PES exploration, detailed reaction pathways can be charted. arxiv.org

For this compound, FMO analysis can identify the most probable sites for electrophilic or nucleophilic attack. The calculated charge distribution further refines this by highlighting electron-rich and electron-poor centers. To predict a specific reaction pathway, computational methods can be used to locate the transition state structure connecting reactants to products. pku.edu.cn The energy of this transition state determines the activation energy of the reaction, which is a key factor in predicting the reaction rate. nih.gov

Computational studies on the decomposition of 1,5-dinitrobiuret have shown that it can proceed through multiple complex reaction paths. scispace.comnih.gov A similar approach for this compound would involve identifying potential bond-breaking and bond-forming events and calculating the energy profiles for these pathways to determine the most favorable mechanism, for example, in its thermal decomposition.

Table 3: Example of a Theoretical Reaction Pathway Analysis

| Reaction Step | Description | Computational Method | Key Output |

|---|---|---|---|

| 1. Reactant State | Optimized geometry and energy of this compound. | DFT Geometry Optimization | EReactant |

| 2. Transition State | Search for the saddle point on the PES for a specific reaction (e.g., N-N bond cleavage). | Transition State Search (e.g., QST2/3) | ETransition State |

| 3. Product State | Optimized geometry and energy of the resulting products. | DFT Geometry Optimization | EProduct |

| 4. Analysis | Calculation of activation and reaction energies. | ΔE‡ = ETS - EReactantΔErxn = EProduct - EReactant | Activation Energy (ΔE‡)Reaction Energy (ΔErxn) |

Transition State Characterization

The characterization of transition states is crucial for understanding the reaction mechanisms involving this compound, such as its thermal decomposition or isomerization pathways. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and analyze these transient structures.

A transition state represents the highest energy point along a reaction coordinate, connecting reactants to products. dtic.mil For a reaction to be plausible, the identified transition state must be a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the stretching of a bond that is breaking or the twisting of a molecular fragment. youtube.com

The process of characterizing a transition state for a reaction of this compound would typically involve:

Initial Guess Geometry: Proposing a plausible geometry for the transition state based on the reactant and product structures. This can be achieved through methods like Potential Energy Surface (PES) scans, where specific bond lengths or angles are systematically changed to map out an energy profile. youtube.com

Optimization: Using a computational algorithm to find the stationary point on the potential energy surface that corresponds to the transition state.

Frequency Calculation: Performing a vibrational frequency analysis to confirm the nature of the stationary point. The presence of a single imaginary frequency confirms it as a true transition state.

For example, in the thermal decomposition of a related compound, 1,5-dinitrobiuret, computational studies have identified transition states for the elimination of intermediates like HNNO2H. dtic.mil A similar approach for this compound would allow for the detailed mapping of its decomposition pathways.

Reaction Energetics and Rate Constants

High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), are often used to obtain highly accurate energies for the optimized geometries. nih.gov These calculations provide a quantitative measure of the energy barriers that must be overcome for a reaction to proceed. For instance, a study on the tautomerization of 1,5-diaminotetrazole calculated activation barriers for various hydrogen-shift and amino-shift reactions, identifying the most and least favorable pathways. researchgate.net

From the calculated energetics, reaction rate constants can be predicted using theories like Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory. dtic.milnih.gov These theories relate the rate constant (k) to the activation energy and temperature, often expressed in the Arrhenius form:

k = A e(-Ea/RT)

Where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. Computational studies on the thermal decomposition of energetic materials often report these Arrhenius parameters for different reaction steps. researchgate.net

Below is an illustrative data table of calculated reaction energetics and rate constants for hypothetical decomposition pathways of this compound, based on methodologies applied to similar compounds.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 500 K (s⁻¹) |

| HNCO Elimination | 35.5 | 1.2 x 10¹³ | 1.5 x 10⁻² |

| NH₃ Elimination | 42.1 | 8.5 x 10¹² | 3.7 x 10⁻⁵ |

| Ring Opening | 55.8 | 2.1 x 10¹⁴ | 6.2 x 10⁻¹⁰ |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of computational studies on reaction energetics and rate constants. It is based on findings for analogous compounds and does not represent experimentally verified values for this compound.

Spectroscopic Property Simulations and Validation Methodologies

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These simulations are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and validating the accuracy of the computational models themselves.

Computational Prediction of NMR Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. d-nb.info The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

The prediction process involves:

Geometry Optimization: Obtaining an accurate equilibrium geometry of the this compound molecule using a suitable DFT functional and basis set. nih.gov

NMR Calculation: Performing a GIAO calculation on the optimized geometry to compute the isotropic shielding values for each nucleus.

Chemical Shift Calculation: Referencing the calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS), which is calculated at the same level of theory, to obtain the chemical shifts.

The accuracy of predicted NMR shifts is highly dependent on the chosen computational method, including the functional and basis set, and whether environmental effects like solvents are considered. nih.gov Comparing the predicted spectrum with experimental data allows for the unambiguous assignment of peaks and can help identify different conformers or tautomers in solution.

An illustrative table of predicted versus experimental NMR chemical shifts for this compound is presented below.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 158.2 | - |

| -NH- | - | 7.8 |

| -NH₂ | - | 5.5 |

Note: The data in this table is for illustrative purposes to show the output of NMR prediction calculations and does not represent published, experimentally validated data for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques in 1,5-Diaminobiuret Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. azooptics.com By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule. azooptics.com

The structural confirmation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy : The 1D proton (¹H) NMR spectrum provides initial information on the number of different types of protons and their immediate electronic environment. azooptics.comemerypharma.com For this compound, specific chemical shifts (δ) are expected for the amine (NH₂) and amide (NH) protons. The integration of the signals corresponds to the number of protons of each type. azooptics.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. azooptics.com In this compound, distinct signals are anticipated for the carbonyl (C=O) carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the parent structure of this compound. emerypharma.com

2D NMR Spectroscopy : To unequivocally assign the signals and confirm the connectivity of the atoms, 2D NMR experiments are indispensable. ulethbridge.ca

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. emerypharma.com This helps in establishing the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) : The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : The ¹H-¹³C HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically 2-4 bonds). emerypharma.com This is particularly useful for identifying quaternary carbons and piecing together the complete molecular skeleton of this compound by showing correlations between the NH protons and the carbonyl carbons. emerypharma.com

A hypothetical table of expected NMR data for this compound is presented below. Actual experimental values may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| NH₂ | ~5.0 - 7.0 | - | C=O |

| NH | ~8.0 - 10.0 | - | C=O |

| C=O | - | ~155 - 165 | NH₂, NH |

The choice of solvent can significantly influence the chemical shifts observed in an NMR spectrum, particularly for protons involved in hydrogen bonding, such as those in the amine and amide groups of this compound. ucl.ac.ukresearchcommons.org The polarity and hydrogen-bonding capability of the solvent can alter the electron density around the protons, leading to shifts in their resonance frequencies. researchcommons.orgunn.edu.ng

For instance, in highly polar, hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), the NH proton signals are often shifted downfield (to a higher ppm value) due to strong hydrogen bonding with the solvent. pitt.eduthieme-connect.de Conversely, in less polar solvents, these signals may appear at a higher field. researchcommons.org The concentration of the sample and the temperature can also affect the chemical shifts of exchangeable protons (like NH and OH) due to changes in the extent of intermolecular hydrogen bonding. ucl.ac.ukthieme-connect.de It has been noted that significant changes in chemical shift values, often greater than 0.2 ppm, can occur when switching from a low-polarity solvent to a high-polarity one. unn.edu.ng

| Solvent | Dielectric Constant (ε) | Expected Effect on NH Proton Shifts |

| Chloroform-d (CDCl₃) | 4.8 | Upfield shift (lower ppm) |

| Acetone-d₆ | 20.7 | Intermediate shift |

| Methanol-d₄ (CD₃OD) | 32.7 | Downfield shift, potential for H-D exchange |

| DMSO-d₆ | 46.7 | Significant downfield shift (higher ppm) |

Vibrational Spectroscopy (FTIR, Raman) Applications for this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. su.sequalicer.org These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and functional groups. msu.edu

The FTIR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups.

N-H Stretching : The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups typically appear in the region of 3500-3200 cm⁻¹. lumenlearning.comlibretexts.org The presence of multiple bands in this region can be indicative of symmetric and asymmetric stretching modes.

C=O Stretching : The carbonyl (C=O) stretching vibration is a strong, characteristic band that typically appears in the range of 1750-1650 cm⁻¹. lumenlearning.comrsc.org Its exact position can be influenced by conjugation and hydrogen bonding.

N-H Bending : The N-H bending vibrations (scissoring) of the amine and amide groups are expected in the 1650-1550 cm⁻¹ region. lumenlearning.com

C-N Stretching : The C-N stretching vibrations typically occur in the 1400-1000 cm⁻¹ range. lumenlearning.com

The region below 1500 cm⁻¹ is often referred to as the "fingerprint region," as the combination of various bending and stretching vibrations creates a unique pattern for each molecule. su.se

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

| N-H (Amine/Amide) | Stretching | 3500 - 3200 | Medium to Strong, Broad |

| C=O (Amide) | Stretching | 1750 - 1650 | Strong |

| N-H (Amine/Amide) | Bending | 1650 - 1550 | Medium to Strong |

| C-N | Stretching | 1400 - 1000 | Medium |

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. mst.edusmu.edu The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequency (red shift) of the stretching vibration of the proton donor group (e.g., N-H). caltech.edu The extent of this shift can provide qualitative information about the strength of the hydrogen bonding interactions. smu.edu In the solid-state spectrum of this compound, these shifts would be indicative of intermolecular hydrogen bonding between the amine/amide protons and the carbonyl oxygens of neighboring molecules. Comparing the spectra of this compound in different states (solid vs. dilute solution in a non-polar solvent) can help to distinguish between intermolecular and intramolecular hydrogen bonding. rsc.org

Mass Spectrometry (MS) Approaches for Structural Confirmation and Purity Assessment

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can aid in the structural elucidation and purity assessment of this compound. egyankosh.ac.in

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass of the molecular ion corresponds to the molecular weight of the compound. For this compound, the presence of an odd number of nitrogen atoms (five) would result in an odd nominal molecular weight, a principle known as the "nitrogen rule". egyankosh.ac.in

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound, further confirming its identity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of small molecules such as ammonia (B1221849) (NH₃), isocyanic acid (HNCO), or cleavage of the C-N bonds. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Mass spectrometry is also a powerful tool for assessing the purity of a sample. The presence of peaks corresponding to impurities can be readily detected, and techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify these impurities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. spectralworks.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass of a compound. bioanalysis-zone.combioanalysis-zone.com This precision is instrumental in distinguishing between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com For this compound, HRMS provides unambiguous confirmation of its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Modern HRMS instruments, often coupled with liquid chromatography (LC-HRMS), can analyze complex mixtures, providing accurate mass data on a chromatographic timescale. spectralworks.comnih.gov This capability is essential for identifying not only the target compound but also potential impurities or degradation products in a sample. nih.gov The process generally involves ionization of the sample, acceleration of the ions, deflection based on their m/z ratio, and detection to generate a mass spectrum. bioanalysis-zone.combioanalysis-zone.com

The following table illustrates how HRMS can be applied to this compound.

| Parameter | Description |

| Molecular Formula | C₂H₆N₄O₂ |

| Calculated Exact Mass | 118.0501 |

| Instrumentation | Typically an Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an HPLC system. nih.gov |

| Ionization Mode | Electrospray ionization (ESI) in positive mode is common for nitrogen-containing compounds. |

| Data Analysis | The measured m/z value is compared to the calculated exact mass. A mass accuracy of <5 ppm is typically required for confident identification. chromatographyonline.com |

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. acdlabs.com When a molecule is ionized in the mass spectrometer, particularly with hard ionization techniques like electron impact (EI), it can break apart into smaller, characteristic fragment ions. acdlabs.com The resulting pattern of fragments is reproducible and serves as a "fingerprint" for the molecule, aiding in its structural elucidation. acdlabs.comlibretexts.org

For this compound, the fragmentation pattern would reveal information about the stability of different bonds within the molecule. Cleavage of the C-N and N-N bonds is expected, leading to the formation of specific fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the this compound structure. Soft ionization techniques can also be used, which typically result in less fragmentation and a more prominent molecular ion peak. acdlabs.com

Key fragmentation pathways for amides and amines often involve α-cleavage, where the bond adjacent to the heteroatom is broken. libretexts.orgmiamioh.edu In the case of this compound, characteristic losses corresponding to ammonia (NH₃), isocyanic acid (HNCO), and other small neutral molecules would be anticipated.

X-ray Diffraction (XRD) and Crystallographic Analysis of this compound and its Derivatives

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. ub.educarleton.edu It provides detailed information on unit cell dimensions, bond lengths, and bond angles. carleton.edu

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline material. nih.govbruker.com This non-destructive technique involves irradiating a single, high-quality crystal (typically 0.1-0.3 mm in size) with monochromatic X-rays. ub.educarleton.edu The resulting diffraction pattern is a unique representation of the crystal's internal lattice structure. ub.edu

For this compound, obtaining a suitable single crystal allows for the precise determination of its molecular geometry, including the planarity of the molecule and the hydrogen bonding network in the solid state. The data collection process can take several hours, after which the structure is solved and refined to yield a detailed crystallographic model. carleton.edursc.org The crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), provides unequivocal proof of the compound's structure. rsc.org

| Parameter | Description |

| Technique | A single crystal is mounted on a goniometer and irradiated with X-rays (e.g., Mo-Kα or Cu-Kα radiation). ub.edursc.org |

| Data Collected | A sphere of diffraction data is collected by rotating the crystal. carleton.edu |

| Analysis | The positions and intensities of the diffracted beams are used to determine the unit cell parameters and the electron density distribution, from which the atomic positions are derived. rsc.org |

| Outcome | Provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding. |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and analyze the bulk properties of a solid sample. carleton.educreative-biostructure.com Unlike SCXRD, PXRD is performed on a finely ground, polycrystalline sample, where the crystallites are randomly oriented. carleton.edu

The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase. ucmerced.eduresearchgate.net For this compound, PXRD is used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern calculated from single-crystal data. rsc.org

Assess the purity of a sample, as different crystalline phases will produce distinct patterns. rsc.org

Identify different polymorphic forms of the compound or its derivatives, as each polymorph will have a unique crystal structure and, therefore, a unique PXRD pattern. acs.orgamericanpharmaceuticalreview.com

The experimental PXRD pattern of a new material is often compared with simulated patterns from known crystal structures to confirm its identity. rsc.org

Chromatographic Techniques for Purity and Separation of this compound

Chromatography is a fundamental technique for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate compounds dissolved in a liquid mobile phase by passing them through a column containing a solid stationary phase. openaccessjournals.comksu.edu.sa The separation is based on the differential interactions of the analytes with the stationary and mobile phases. ksu.edu.sa

For a polar, nitrogen-rich compound like this compound, HPLC is an ideal method for assessing its purity. A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column, and a detector (e.g., UV-Vis). wikipedia.org

A common approach for analyzing polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. wikipedia.org This technique is well-suited for retaining and separating very polar analytes that are not well-retained by reversed-phase HPLC. chromatographyonline.com

The purity of this compound can be determined by analyzing a sample and measuring the area of the main peak relative to the total area of all peaks in the chromatogram. The use of a Chemiluminescent Nitrogen Detector (CLND) in conjunction with HPLC can provide equimolar response for nitrogen-containing compounds, allowing for accurate quantification without the need for specific reference standards for each impurity. researchgate.net

| Parameter | HPLC Method for this compound Analysis |

| Column | HILIC or a suitable reversed-phase column (e.g., C18) with an aqueous-organic mobile phase. chromatographyonline.comsielc.com |

| Mobile Phase | A mixture of water and a polar organic solvent like acetonitrile, often with a buffer like ammonium (B1175870) formate. sielc.com The composition can be constant (isocratic) or varied over time (gradient). ksu.edu.sa |

| Detection | UV detection is common if the molecule has a chromophore. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for compounds without a strong UV chromophore. sielc.com |

| Purity Assessment | The peak area of this compound is compared to the total peak area in the chromatogram to calculate percentage purity. |

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds from a mixture. measurlabs.comthermofisher.com The suitability of a compound for GC analysis is primarily dependent on its volatility and thermal stability, as the technique requires the analyte to be vaporized in a heated inlet without decomposing. measurlabs.comsigmaaldrich.comlibretexts.org

Direct analysis of this compound by Gas Chromatography presents significant challenges. The molecule's structure, featuring multiple amine (-NH₂) and amide (-NH-) functional groups, allows for strong intermolecular hydrogen bonding. This results in a high polarity and consequently, very low volatility. Furthermore, compounds with such functionalities tend to be thermally labile, meaning they are prone to decompose at the high temperatures typically used in a GC inlet and column. sigmaaldrich.comnih.gov Therefore, direct injection of this compound is generally not feasible.

To overcome these limitations, two primary strategies can be employed: chemical derivatization or pyrolysis-gas chromatography.

Challenges and Solutions for GC Analysis of this compound

| Challenge | Description | Potential Solution(s) |

|---|---|---|

| Low Volatility | Strong intermolecular hydrogen bonds due to amine and amide groups prevent the compound from easily entering the gaseous phase. restek.com | Chemical derivatization to replace active hydrogens with less polar, non-bonding groups. sigmaaldrich.comsemanticscholar.org |

| Thermal Lability | The compound is likely to decompose at elevated temperatures required for vaporization, leading to inaccurate results and potential column contamination. nih.gov | Derivatization to increase thermal stability. obrnutafaza.hr Use of a Programmable Temperature Vaporizer (PTV) inlet to minimize thermal stress. nih.gov Pyrolysis-GC-MS to analyze decomposition fragments. wikipedia.org |

| High Polarity | Polar analytes can interact strongly with the stationary phase, leading to poor peak shape and long retention times. | Derivatization to create a less polar molecule. obrnutafaza.hrjfda-online.com |

Derivatization

Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for GC analysis. sigmaaldrich.comsemanticscholar.org For this compound, the primary goal of derivatization is to replace the active hydrogen atoms on the nitrogen atoms with non-polar functional groups. This transformation reduces the molecule's polarity, disrupts hydrogen bonding, and thereby increases its volatility and thermal stability. obrnutafaza.hrjfda-online.com

Common derivatization approaches applicable to the functional groups in this compound include:

Silylation: This is the most prevalent derivatization method for compounds containing active hydrogens. obrnutafaza.hr A silylating reagent replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) or other alkylsilyl group. The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable than the parent compound. obrnutafaza.hr Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines and amides. sigmaaldrich.com

Acylation: This method involves the reaction of the analyte with an acylating reagent to form amides. Fluoroacyl derivatives, in particular, can greatly increase volatility. jfda-online.com

Alkylation: Alkylation reagents replace acidic hydrogens with an alkyl group, forming esters, ethers, and N-alkyl amides. This process also serves to reduce the polarity of the target molecule. obrnutafaza.hr

The choice of reagent and reaction conditions (e.g., temperature, time, catalyst) must be optimized to ensure the reaction proceeds to completion, as incomplete derivatization can lead to multiple peaks and complicate quantitative analysis. sigmaaldrich.comnih.gov

Potential Derivatization Strategies for this compound

| Derivatization Type | Reagent Example | Target Functional Groups | Benefit |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine (-NH₂), Amide (-NH-) | Increases volatility and thermal stability; most common method. sigmaaldrich.comobrnutafaza.hr |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amine (-NH₂), Amide (-NH-) | Creates stable derivatives, suitable for GC-MS analysis. nih.gov |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Amine (-NH₂) | Creates highly volatile fluoroacyl derivatives. jfda-online.com |

Pyrolysis-Gas Chromatography (Py-GC-MS)

An alternative to derivatization is Pyrolysis-Gas Chromatography, often coupled with Mass Spectrometry (Py-GC-MS). This technique is specifically designed for the analysis of non-volatile materials, including complex polymers. eag.comcsic.es In Py-GC-MS, the sample is rapidly heated to a very high temperature (typically 500–1000 °C) in an inert atmosphere. wikipedia.org This causes the molecule to break down (pyrolyze) into smaller, more volatile, and thermally stable fragments. researchgate.net

These fragments are then swept into the GC column, separated, and identified by the mass spectrometer. The resulting chromatogram, or "pyrogram," provides a reproducible chemical fingerprint that can be used to characterize the original this compound molecule. This method avoids wet chemistry sample preparation but relies on the precise and reproducible fragmentation of the parent molecule for identification. eag.com

Instrumental Considerations

For the analysis of either derivatized this compound or its pyrolysis products, specific GC instrument configurations can optimize results:

Inlet: When analyzing thermally sensitive derivatives, a Programmable Temperature Vaporizer (PTV) inlet is advantageous. Unlike a conventional hot split/splitless inlet, a PTV starts at a low temperature and ramps quickly, minimizing the time the analyte spends in a high-temperature environment and thus reducing the risk of decomposition. nih.gov

Column: A low-to-mid polarity, thermally stable capillary column is typically used. A common choice would be a column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., Rxi-5ms), which offers excellent separation for a wide range of semi-volatile compounds. nih.gov

Carrier Gas: Inert carrier gases such as helium or hydrogen are used to move the analytes through the column. thermofisher.comlibretexts.org

Detector: A Mass Spectrometer (MS) is the preferred detector. It not only quantifies the analyte but also provides structural information based on the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the identity of the derivatized compound or the pyrolysis fragments. thermofisher.com6-napse.com

Example GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Setting | Rationale |

|---|---|---|

| Inlet Type | Programmable Temperature Vaporizer (PTV) | Minimizes thermal decomposition of the derivatized analyte. nih.gov |

| Inlet Program | 60 °C ramped at 120 °C/min to 300 °C | Gentle vaporization followed by rapid transfer to the column. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-Methylpolysiloxane | Standard, robust column for general purpose analysis of semi-volatile compounds. nih.gov |

| Carrier Gas | Helium at 1.4 mL/min (constant flow) | Inert gas providing good separation efficiency. thermofisher.comnih.gov |

| Oven Program | 70 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Allows for separation of potential impurities and the main analyte peak. |

| Detector | Mass Spectrometer (MS) | Provides definitive identification and quantification. thermofisher.com |

Derivatives and Analogues of 1,5 Diaminobiuret: Synthesis and Structure Reactivity Relationships

Synthetic Strategies for Substituted 1,5-Diaminobiuret Derivatives

The modification of the this compound scaffold is a key area of research for tailoring its chemical properties. Synthetic strategies are primarily focused on the functionalization of the terminal amino groups, which serve as reactive sites for introducing a variety of substituents. These strategies allow for the systematic alteration of the molecule's steric and electronic characteristics.

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl moieties onto the this compound backbone can be achieved through several established synthetic methodologies. These reactions typically target the nucleophilic terminal nitrogen atoms.

Alkylation: The direct alkylation of the amino groups can be performed using alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The choice of solvent and base is critical to control the degree of alkylation. Another powerful method is reductive amination, where this compound is reacted with aldehydes or ketones in the presence of a reducing agent. This approach is highly versatile for introducing primary and secondary alkyl groups. chemrevlett.com Transition-metal-free methods, such as the deoxygenative alkylation of related dicarbonyl compounds, also present a potential route for creating C-C bonds adjacent to the nitrogen framework. scispace.com

Arylation: For the introduction of aryl groups, modern cross-coupling reactions are the most efficient methods. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds between the diaminobiuret nitrogen and aryl halides or triflates. Light-induced methods using boronic acids as the aryl source are also emerging as a valuable strategy for arylation under mild conditions. nih.gov These techniques offer broad substrate scope and functional group tolerance, enabling the synthesis of a diverse library of aryl-substituted derivatives. chemrevlett.com

The following table summarizes common synthetic strategies for these substitutions.

| Substitution Type | Method | Reagents | Typical Conditions | Notes |

| Alkylation | Direct Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Inert solvent (DMF, Acetonitrile), Room Temp. to 80°C | Risk of over-alkylation. |

| Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Methanol or other protic solvent, pH control | Good for primary and secondary alkyl groups. |

| Arylation | Buchwald-Hartwig Amination | Aryl halide (Ar-X), Palladium catalyst, Ligand | Anhydrous solvent (Toluene, Dioxane), Base (e.g., NaOtBu) | High efficiency and functional group tolerance. |

| Arylation | Light-Induced Arylation | Arylboronic acid, Base (e.g., Cs₂CO₃) | Visible light, photosensitizer may be needed | Mild, metal-free alternative. nih.gov |

Heterocyclic Ring Incorporations

Incorporating heterocyclic rings can significantly alter the parent molecule's properties, introducing new potential for hydrogen bonding, metal coordination, and intermolecular interactions. Synthesis typically involves condensation reactions where the terminal amino groups of this compound react with bifunctional electrophiles to form a new ring system.

Common strategies include:

Reaction with 1,3-Dicarbonyl Compounds: Condensation with compounds like acetylacetone (B45752) or malondialdehyde in an acidic or basic medium can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings.

Reaction with α-Haloketones: This reaction, known as the Hantzsch synthesis, can be adapted to form thiazole (B1198619) or imidazole (B134444) rings by first converting the amino group into a thioamide or amidine, respectively. nih.gov

Cyclization with Isothiocyanates: Reaction with an isothiocyanate, such as phenyl isothiocyanate, forms a thiourea (B124793) derivative, which can then be cyclized with reagents like phenacyl bromide to yield substituted thiazoles. nih.gov

Diels-Alder Reactions: Specially designed diaminobiuret derivatives could potentially act as dienophiles or dienes in cycloaddition reactions to form complex polycyclic heterocyclic systems. ekb.eg

These synthetic routes provide access to a wide array of fused and appended heterocyclic derivatives. uobaghdad.edu.iqmdpi.combeilstein-journals.org

Investigation of Structural Modifications and Their Impact on Chemical Properties

The relationship between the structure of a molecule and its reactivity is a fundamental concept in chemistry. libretexts.orglibretexts.org Modifying the this compound framework with different substituents allows for a systematic investigation of these structure-property relationships. nih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs), such as alkyl chains, increases the electron density on the nitrogen atoms. This enhances their nucleophilicity and basicity. Conversely, attaching electron-withdrawing groups (EWGs), like nitro-substituted aryl rings, decreases electron density, making the nitrogens less nucleophilic and the adjacent N-H protons more acidic. libretexts.org These electronic perturbations can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent parameters. libretexts.orglibretexts.org

Steric Effects: The size and shape of the introduced substituents have a significant impact on the molecule's conformation and its ability to interact with other molecules. Bulky groups, like a tert-butyl or an adamantyl group, can sterically hinder the reactive sites, slowing down reaction rates. They also influence the crystal packing and solid-state architecture of the compounds.

Advanced Characterization of Novel Diaminobiuret Derivatives

The unambiguous identification of newly synthesized this compound derivatives requires a combination of advanced analytical techniques. routledge.commdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. ajol.info The appearance of new signals in the aliphatic (0.5-4.5 ppm) or aromatic (6.5-8.5 ppm) regions of the ¹H NMR spectrum confirms the addition of alkyl or aryl groups, respectively. libretexts.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between different parts of the molecule. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. researchgate.net Successful substitution on the terminal nitrogens would be indicated by changes in the N-H stretching vibrations (typically 3300-3500 cm⁻¹). The formation of new C=N, C=C, or other characteristic bonds from heterocyclic ring incorporation would give rise to new absorption bands in the fingerprint region. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the confirmation of the elemental composition of the synthesized derivative. mdpi.com Fragmentation patterns observed in the mass spectrum can offer additional structural clues.

The following table outlines the expected analytical data for a hypothetical derivative, 1-phenyl-1,5-diaminobiuret.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (7.0-7.5 ppm) for the phenyl protons; distinct signals for the various N-H protons. |

| ¹³C NMR | Aromatic carbon signals (~120-140 ppm); carbonyl carbon signal (~155-160 ppm). |

| IR Spectroscopy | N-H stretches (~3300-3400 cm⁻¹), C=O stretch (~1680 cm⁻¹), aromatic C-H and C=C bands. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₈H₁₀N₄O₂. |

| X-ray Crystallography | Confirmation of the covalent structure and detailed analysis of intermolecular hydrogen bonding involving the urea (B33335) and amine groups. researchgate.netlibretexts.org |

Applications in Materials Science and Industrial Catalysis Non Biological

Role as Monomers or Cross-linking Agents in Polymer Science

The synthesis of novel polymeric materials often relies on the use of diverse monomers and cross-linking agents to achieve desired properties. Monomers are the fundamental building blocks that link together to form polymer chains, while cross-linking agents create connections between these chains, enhancing the material's strength, thermal stability, and chemical resistance.

Synthesis of Polymeric Materials Containing Diaminobiuret Units

Polymers such as polyamides and polyureas are typically synthesized through the reaction of diamines with dicarboxylic acids or diisocyanates, respectively. studymind.co.ukrasayanjournal.co.inyoutube.com These reactions lead to the formation of strong and durable materials with a wide range of applications. However, a thorough search of scientific databases and chemical literature reveals no specific studies or patents describing the successful synthesis of polymers using 1,5-diaminobiuret as a diamine monomer. Theoretical considerations suggest that the amine groups of this compound could potentially react with suitable co-monomers. Still, the lack of empirical data indicates that this potential has not been realized or documented in the scientific community.

Cross-linking Mechanisms and Material Properties

Cross-linking is a critical process for modifying the properties of polymers, transforming them from linear chains into three-dimensional networks. threebond.co.jp This process can significantly improve mechanical strength and thermal stability. researchgate.netmdpi.com Amine-containing compounds can act as hardeners for epoxy resins, where the amine groups react with the epoxy groups to form a cross-linked network. threebond.co.jpnasa.govgoogle.comnih.gov While the fundamental chemistry of such reactions is well understood, there is no specific research available that details the use of this compound as a cross-linking agent or hardener. Consequently, data on the resulting material properties, such as tensile strength, thermal decomposition temperature, or solvent resistance, for polymers cross-linked with this compound are not available.

Use in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. rsc.orgmdpi.com These interactions are fundamental to the design of complex, self-assembling molecular architectures.

Formation of Hydrogen-Bonded Networks

Hydrogen bonds play a crucial role in directing the self-assembly of molecules into well-defined supramolecular structures. nih.govnih.govmdpi.com The arrangement of hydrogen bond donors and acceptors on a molecule dictates the geometry and stability of the resulting network. While the structure of this compound, with its amine and carbonyl groups, suggests the potential for forming hydrogen-bonded networks, there are no published crystal structures or spectroscopic studies that characterize such networks. nih.gov Without this fundamental data, any discussion of its role in forming specific hydrogen-bonded arrays remains speculative.

Crystal Engineering and Host-Guest Chemistry

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, often by controlling the intermolecular interactions between constituent molecules. nih.govworktribe.com Host-guest chemistry, a subfield of supramolecular chemistry, studies the formation of complexes where one molecule (the host) encapsulates another (the guest). nih.gov There is no available research that explores the use of this compound in crystal engineering studies or as a component in host-guest systems.

Applications as Corrosion Inhibitors or Pigment Stabilizers (by analogy with related biurets)

While direct research on this compound for corrosion inhibition or pigment stabilization is not extensively documented in publicly available literature, the chemical structure of the molecule allows for informed analogies to be drawn from the well-established performance of related biuret (B89757) and nitrogen-containing compounds in these industrial applications. The presence of multiple amine and carbonyl functional groups, rich in lone-pair electrons, suggests a potential for this compound to interact with metal surfaces and pigment particles, thereby imparting protective or stabilizing effects.

Corrosion Inhibition by Analogy with Nitrogen-Containing Compounds

Organic corrosion inhibitors function by adsorbing onto a metal's surface to form a protective film that isolates the metal from the corrosive environment. The effectiveness of these inhibitors is often linked to the presence of heteroatoms such as nitrogen, oxygen, and sulfur, which act as adsorption centers. Nitrogen-containing compounds, in particular, are widely recognized as efficient corrosion inhibitors for various metals and alloys in acidic media. ekb.egresearchgate.net

The mechanism of inhibition involves the sharing of lone pair electrons on the nitrogen atoms with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. This interaction is facilitated by the molecular structure of the inhibitor. This compound possesses five nitrogen atoms, making it a promising candidate for strong adsorption on metal surfaces.

By analogy with other nitrogen-rich organic compounds like barbiturates and their derivatives, which have demonstrated significant corrosion inhibition efficiency, it is plausible that this compound could offer similar protection. ekb.egekb.eg Studies on barbiturate (B1230296) derivatives have shown that they can achieve high inhibition efficiency, which increases with concentration. ekb.egekb.eg

Table 1: Illustrative Corrosion Inhibition Efficiency of a Barbiturate Derivative on Mild Steel in 1M H₂SO₄

| Inhibitor Concentration (ppm) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (E%) |

| 0 | 1000 | 0 |

| 50 | 300 | 70.0 |

| 100 | 150 | 85.0 |

| 150 | 90 | 91.0 |

| 200 | 50 | 95.0 |

This table presents hypothetical data based on the performance of related nitrogen-containing compounds to illustrate the potential effectiveness of molecules with similar functional groups as corrosion inhibitors.

Pigment Stabilization by Analogy with Biuret Derivatives

Certain biuret derivatives have been successfully employed in pigment stabilization. For instance, the biuret of hexamethylene diisocyanate has been used to stabilize pigment dispersions in urethane (B1682113) coatings. The mechanism is believed to involve the interaction of the biuret compound with the pigment surface, creating a stabilizing layer that improves dispersion and prevents reagglomeration. This leads to enhanced gloss and better weather resistance of the coating.

A study demonstrated that treating a titanium dioxide pigment with the biuret of hexamethylene diisocyanate in a urethane coating resulted in a significant improvement in gloss retention after accelerated weathering.

Table 2: Performance of a Biuret-Treated Pigment in Urethane Coating

| Coating Type | Initial Gloss (20° Gardner) | Gloss after 650 hours Accelerated Weathering |

| Untreated | 70 | 20 |

| Treated with Biuret of Hexamethylene Diisocyanate | 82 | 65 |

This data is derived from studies on analogous biuret compounds and serves to illustrate the potential application of this compound in pigment stabilization.

Given its structural similarities to these effective biuret derivatives, this compound could potentially serve as a valuable component in formulations for coatings and plastics, acting as a stabilizer to enhance the longevity and performance of pigments. Further research into the specific capabilities of this compound in these applications would be necessary to validate these potential uses.

Future Directions and Unexplored Research Avenues for 1,5 Diaminobiuret

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental sustainability necessitates the development of green synthetic routes for all chemical compounds, including 1,5-diaminobiuret. researchgate.net Green chemistry principles, such as waste prevention, use of safer solvents, and design for energy efficiency, provide a framework for these innovations. pandawainstitute.com Future research should focus on moving away from traditional methods that may involve hazardous reagents or produce significant waste streams.

Key strategies for the green synthesis of this compound could include:

Catalytic Approaches: The development of novel catalysts is a cornerstone of green chemistry. researchgate.net Research into efficient, reusable solid catalysts, such as magnetic hydrotalcites, could simplify reaction workups and reduce waste, as demonstrated in the synthesis of other diamino compounds. google.com Heterogeneous catalysts would offer advantages in separation and reusability, contributing to a more sustainable industrial process.

Alternative Solvents and Reaction Conditions: A major goal of green chemistry is to reduce the reliance on volatile and hazardous organic solvents. researchgate.net Investigating the synthesis of this compound in water or other bio-derived solvents is a critical research direction. researchgate.netrsc.org Furthermore, exploring solvent-free reaction conditions or the use of microwave or ultrasound irradiation could lead to faster reaction rates, higher yields, and increased energy efficiency. lppcollegerisod.ac.in

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. researchgate.net Research could explore pathways to synthesize this compound or its precursors from biomass-derived feedstocks, creating a more circular and sustainable production lifecycle.

| Green Synthesis Strategy | Potential Benefit for this compound Synthesis | Relevant Principles |

| Reusable Heterogeneous Catalysts | Simplified product separation, reduced catalyst waste, lower processing costs. google.com | Waste Prevention, Catalysis. researchgate.net |

| Aqueous or Bio-derived Solvents | Reduced environmental impact, improved safety profile, potential for new reactivity. rsc.orgajol.info | Safer Solvents & Auxiliaries. researchgate.net |

| Microwave/Ultrasound Assistance | Increased reaction speed, improved energy efficiency, potentially higher yields. lppcollegerisod.ac.in | Design for Energy Efficiency. pandawainstitute.com |

| Renewable Starting Materials | Reduced dependence on fossil fuels, creation of a sustainable lifecycle. researchgate.net | Use of Renewable Feedstocks. researchgate.net |

Advanced Computational Modeling for Predictive Materials Design

Advanced computational methods are transforming materials science by enabling the design and prediction of material properties before synthesis. mdpi.comtechscience.com These techniques can significantly accelerate the discovery of new materials based on the this compound scaffold.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the fundamental electronic structure, molecular geometry, and reactivity of this compound and its derivatives. ajol.info Such calculations can predict key properties like bond energies, vibrational frequencies, and electronic transitions, which are essential for designing molecules with specific characteristics. mdpi.com

Predictive Modeling for Material Properties: Computational models can forecast the macroscopic properties of materials derived from this compound. For instance, simulations can predict the density, heat of formation, and detonation performance of energetic materials incorporating this compound. scidac.gov This predictive capability is crucial for designing safer and more effective materials while minimizing the need for extensive experimental synthesis and testing. scidac.gov